9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester
Overview
Description
9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester, also known as Boc-Dap-OH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. Boc-Dap-OH is a bicyclic amino acid derivative that is commonly used as a building block in the synthesis of peptides and proteins.
Scientific Research Applications
Enantioselective Oxidation of Secondary Alcohols
9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester has been used as a common intermediate in the synthesis of enantiomerically pure bi- and tricyclic 9-oxabispidines. These compounds, when used as chiral ligands in the Pd(II)-catalyzed oxidative kinetic resolution of secondary alcohols, exhibit good to excellent selectivity factors, reaching up to 19 (Breuning et al., 2009).
Synthesis of Structurally Diverse Esters
Research has focused on the synthesis and structural study of various esters derived from similar bicyclic structures. This includes studying their conformation using NMR spectroscopy and X-ray diffraction. These studies provide insight into stereoelectronic effects and conformational preferences of these compounds (Fernández et al., 1995).
Peptidomimetic Synthesis
The compound has been utilized in the efficient synthesis of constrained peptidomimetics, which are important in drug discovery for mimicking peptide structures. This synthesis involves processes like Michael addition and hydrogenolysis, providing building blocks for solid-phase synthesis (Mandal et al., 2005).
Conformational Studies
Studies have been conducted on the conformation of related bicyclic compounds using NMR spectroscopy. These studies contribute to understanding the structural properties and potential applications of these molecules in various fields, including material science and drug design (Peters et al., 1975).
Synthesis of Novel Non-Steroidal Mimetics
The structure of 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester has been a basis for the synthesis of non-steroidal mimetics, particularly in cancer research. These mimetics show cytotoxicity to certain human carcinoma cell lines, indicating potential therapeutic applications (Nurieva et al., 2017).
properties
IUPAC Name |
tert-butyl 9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8-4-13-5-9(7-14)10(8)15/h8-9,13H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBNOGZSPVYJEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC(C1)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.